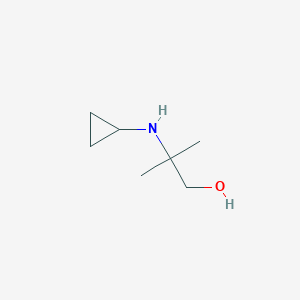

2-(Cyclopropylamino)-2-methylpropan-1-ol

Description

Contextualization within Amino Alcohol Chemistry

Amino alcohols, also known as alkanolamines, are a class of organic compounds that feature both an amine and a hydroxyl functional group. alfa-chemistry.comwikipedia.org This dual functionality allows them to act as both nucleophiles and hydrogen-bond donors, enabling their participation in a wide array of organic reactions. fiveable.me They are fundamental structural elements found in many biologically active natural products and pharmaceutical agents.

The reactivity of amino alcohols is characterized by the interplay between the amino and hydroxyl groups. fiveable.me They can be synthesized through various methods, including the reaction of amines with epoxides or the reduction of amino acids. alfa-chemistry.comwikipedia.orgiris-biotech.de Their utility in organic synthesis is extensive, serving as chiral ligands in asymmetric catalysis, synthetic intermediates for bioactive molecules, and as catalysts themselves. alfa-chemistry.com

Table 1: General Properties and Applications of Amino Alcohols

| Property | Description | Representative Applications |

|---|---|---|

| Bifunctionality | Possess both amino (-NHR) and hydroxyl (-OH) groups. alfa-chemistry.com | Building blocks for pharmaceuticals, chiral auxiliaries. wikipedia.orgfiveable.me |

| Reactivity | Can undergo reactions typical of both amines and alcohols. alfa-chemistry.com | Synthesis of heterocycles, ligands for metal catalysts. |

| Solubility | Generally water-soluble due to hydrophilic groups. alfa-chemistry.com | Solvents, components in water treatment agents. alfa-chemistry.com |

| Catalytic Activity | Can act as catalysts, particularly in asymmetric synthesis. | Chiral ligands, decarboxylation catalysts. alfa-chemistry.com |

Architectural Significance of the Cyclopropyl (B3062369) and Quaternary Carbon Moieties

The molecular architecture of 2-(cyclopropylamino)-2-methylpropan-1-ol is distinguished by two key features: the cyclopropyl group attached to the nitrogen atom and the quaternary carbon atom at the C2 position.

The cyclopropyl group is a three-membered carbocyclic ring that confers significant and unique properties to a molecule. fiveable.me Its highly strained structure, with C-C-C bond angles of 60°, results in enhanced p-character in its C-C bonds, giving it partial double-bond character. fiveable.mescientificupdate.com In medicinal chemistry, the cyclopropyl ring is often used to:

Increase metabolic stability : For instance, replacing an N-ethyl group, which is susceptible to oxidation by CYP450 enzymes, with an N-cyclopropyl group can enhance the metabolic robustness of a drug candidate. iris-biotech.de

Enhance potency and reduce off-target effects : The rigid, well-defined conformation of the cyclopropyl ring can lead to more favorable and specific interactions with biological targets. iris-biotech.denih.gov

Modulate physicochemical properties : It can influence lipophilicity and pKa, which are critical for a molecule's pharmacokinetic profile. iris-biotech.de

The presence of a quaternary carbon —a carbon atom bonded to four other carbon atoms (or, in this case, two carbons, a nitrogen, and another carbon in the form of a methyl group)—introduces significant steric hindrance. This steric bulk can direct the approach of reagents in a chemical reaction, influencing stereochemical outcomes. The synthesis of molecules containing quaternary carbon centers is a notable challenge in organic chemistry, and methods to construct these sterically congested centers are of great interest. nih.gov Molecules featuring these centers are important targets as they are often found in complex natural products and pharmaceuticals. nih.govresearchgate.net

Table 2: Key Features of Incorporated Structural Moieties

| Moiety | Structural Characteristic | Impact on Molecular Properties |

|---|---|---|

| Cyclopropyl Group | Strained three-membered ring with enhanced p-character in C-C bonds. fiveable.me | Increases metabolic stability, enhances biological potency, provides conformational rigidity. iris-biotech.denih.gov |

| Quaternary Carbon | Carbon atom bonded to four non-hydrogen atoms. | Creates steric hindrance, serves as a key feature in complex molecular architectures. nih.gov |

Overview of Synthetic Utility and Research Trajectories

While specific research literature on this compound is not extensively detailed, its synthetic utility can be inferred from its structural components. Its potential applications in advanced organic synthesis are varied:

Chiral Ligand in Asymmetric Catalysis : The nitrogen and oxygen atoms of the amino alcohol can chelate to metal centers, and if the molecule is resolved into its enantiomers, it could serve as a chiral ligand for asymmetric transformations. Chiral 1,2-amino alcohols are common structural motifs in ligands for such reactions.

Intermediate for Pharmaceutical Synthesis : The combination of the metabolically robust cyclopropylamine (B47189) fragment and a chiral amino alcohol core makes it an attractive precursor for the synthesis of novel pharmaceutical agents. iris-biotech.de The structural motifs present are found in a variety of bioactive compounds.

Building Block for Complex Molecules : The compound serves as a versatile synthon. The hydroxyl group can be further functionalized or used to direct subsequent reactions, while the secondary amine provides a site for additional substitutions. fiveable.me For example, similar structures like 2-amino-2-methyl-1-propanol (B13486) are used as starting materials in multi-step syntheses. chemicalbook.com

Current research trajectories in organic synthesis focus on the development of efficient and stereoselective methods to produce molecules with features like those in this compound. Research into new catalytic systems for the creation of C-N bonds and the asymmetric synthesis of amino alcohols containing sterically demanding groups like quaternary carbons is an active area of investigation. nih.govorganic-chemistry.org The development of modular synthetic routes allows for the rapid generation of libraries of related compounds for screening in drug discovery and materials science. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropylamino)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,5-9)8-6-3-4-6/h6,8-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQKFTIAXXAJGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Cyclopropylamino 2 Methylpropan 1 Ol and Structural Analogues

Advanced Strategies for C–N Bond Formation

Formation of the C–N bond at a tertiary carbon atom is often challenging due to steric hindrance. Advanced catalytic and procedural developments have provided several viable pathways.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the formation of C–N bonds. This reaction class facilitates the coupling of an amine with a halide or sulfonate. For the synthesis of the target molecule, this would conceptually involve the reaction of cyclopropylamine (B47189) with a 2-halo-2-methylpropan-1-ol derivative. Significant progress in ligand design has been crucial for extending the reaction's scope to include challenging substrates, such as sterically hindered amines and electrophiles. Sterically demanding and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes are often required to promote the otherwise difficult reductive elimination step involving compact substrates like cyclopropylamine.

While palladium catalysis is prominent, nickel-based systems offer a complementary and sometimes superior alternative, especially for less reactive electrophiles like aryl chlorides or carbamates. Nickel catalysts can effectively activate C–O or C–CN bonds, expanding the range of potential coupling partners. The general mechanism for these cross-coupling reactions involves oxidative addition of the halide to the low-valent metal center, coordination of the amine, deprotonation to form a metal-amido complex, and finally, reductive elimination to yield the desired product and regenerate the catalyst.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Challenging Substrates

| Electrophile | Amine | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1-Bromo-4-chlorobenzene | Cyclopropylamine | Pd₂(dba)₃ | CyPF-tBu | NaOtBu | THF | RT | 92 |

| 4-Chloroacetophenone | Cyclopropylamine | Allyl-Pd-Cl Dimer | YPhos | NaOtBu | THF | 40 | 81 |

| Aryl Carbamate | Secondary Amine | Ni(COD)₂ | PCy₃ | K₃PO₄ | Toluene | 100 | 85 |

| Aryl Chloride | Primary Amine | NiCl₂(DME) | tBu-JohnPhos | NaOtBu | 2-MeTHF | 100 | >80 |

Data compiled from representative studies on related substrate classes.

Reductive amination, or reductive alkylation, is a highly versatile and widely used method for forming C–N bonds that converts a carbonyl group into an amine via an imine or iminium ion intermediate. To synthesize 2-(cyclopropylamino)-2-methylpropan-1-ol, a suitable precursor would be 1-hydroxy-2-methylpropan-2-one. The reaction involves the initial condensation of this β-hydroxy ketone with cyclopropylamine to form an imine, which is then reduced in situ to the target amino alcohol.

A variety of reducing agents can be employed, with sodium borohydride (B1222165), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their mildness and selectivity. For challenging substrates like β-hydroxy ketones, directed reductive amination can provide high stereoselectivity. This can be achieved using a Lewis acid such as titanium(IV) isopropoxide (Ti(iOPr)₄), which coordinates to both the hydroxyl group and the intermediate imine, facilitating a diastereoselective reduction to favor a syn-1,3-amino alcohol product. Catalytic hydrogenation over metals like nickel or copper is also a viable, atom-economical approach, particularly in industrial settings.

An alternative and direct approach involves the N-alkylation of a readily available precursor amine. In this context, 2-amino-2-methylpropan-1-ol serves as an ideal starting material. The key transformation is the introduction of the cyclopropyl (B3062369) group onto the primary amine. Direct alkylation with cyclopropyl halides is often inefficient due to the resistance of these halides to nucleophilic attack.

More effective methods for N-cyclopropylation have been developed. One strategy involves the reaction of the amine with an activated cyclopropane (B1198618) derivative, such as 1-ethoxy-1-bromocyclopropane. This reaction forms an N-(1-ethoxycyclopropyl)arylamine intermediate, which can then be reduced with agents like sodium borohydride and a Lewis acid (e.g., BF₃·OEt₂) to yield the N-cyclopropyl amine. Another modern approach employs copper-promoted N-cyclopropylation using cyclopropylboronic acid as the cyclopropyl source in the presence of a copper(II) salt.

Enantioselective and Diastereoselective Synthesis

The C2 carbon in this compound is a stereocenter, necessitating enantioselective methods to produce single enantiomers. Furthermore, the synthesis of structural analogues with additional stereocenters requires precise diastereoselective control.

Asymmetric synthesis of the target molecule can be achieved through the enantioselective reductive amination of the prochiral ketone, 1-hydroxy-2-methylpropan-2-one. This transformation relies on the use of a chiral catalyst to control the facial selectivity of the reduction of the intermediate imine.

Significant progress has been made in developing chiral catalysts for C–H amination and related transformations. For instance, chiral rhodium(II) carboxylate catalysts have been developed for asymmetric C-H insertion reactions. More directly applicable are systems that catalyze the asymmetric hydrogenation of imines. Chiral transition-metal complexes, particularly those of rhodium and iridium paired with chiral phosphine ligands (e.g., BINAP derivatives), are effective for this purpose. Another powerful strategy involves the use of chiral Brønsted acids, such as SPINOL-derived borophosphates, which can catalyze asymmetric reductive aminations with high enantioselectivity under mild conditions. Furthermore, biocatalysis using enzymes like imine reductases (IREDs) or dehydrogenases offers an excellent route to chiral amines with high stereospecificity. A multi-catalytic approach, combining photocatalysis with a chiral copper catalyst, has also been shown to enable enantioselective radical C-H amination to form β-amino alcohols.

Table 2: Examples of Chiral Catalysts in Asymmetric Amination and Related Reactions

| Reaction Type | Substrate Type | Catalyst System | Chiral Ligand/Motif | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Reductive Amination | Ketones | Borophosphate | SPINOL | up to 98% |

| C-H Amination | Alcohols | Iridium/Iron | Josiphos-type | up to 96% |

| C-H Amination | 4-Arylbutanols | Rh₂(esp)₂ / Chiral Cation | Cinchona Alkaloid | up to 95% |

| Nitroaldol Reaction | Trifluoromethyl Ketones | Cu(OTf)₂ | Bisoxazolidine | up to 99% |

Data compiled from representative studies on asymmetric catalysis.

For structural analogues where the cyclopropane ring itself is substituted, controlling the stereochemistry of the three-membered ring is critical. Several powerful methods exist for stereoselective cyclopropanation.

The Simmons-Smith reaction, which uses an organozinc carbenoid, is a classic method that is inherently stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. When the alkene substrate contains a nearby hydroxyl group, the zinc reagent coordinates to it, directing the cyclopropanation to the syn-face with high diastereoselectivity.

Transition metal-catalyzed reactions of diazo compounds with alkenes are also highly effective. Chiral rhodium(II) and copper(I) complexes are the most common catalysts. The development of chiral ligands, such as those based on adamantylglycine or tetraphenylisoindolinyl butanoate for rhodium, allows for high enantioselectivity (up to 98% ee) in the cyclopropanation of a wide range of alkenes.

Another sophisticated strategy is the Michael-Initiated Ring Closure (MIRC) reaction. This cascade process involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization. By using chiral catalysts, such as diphenylprolinol derivatives or modified cinchona alkaloids, this method can produce highly functionalized chiral cyclopropanes with excellent diastereo- and enantioselectivity.

Table 3: Comparison of Stereoselective Cyclopropanation Methods

| Method | Reagents | Key Feature | Stereocontrol |

|---|---|---|---|

| Simmons-Smith | CH₂I₂, Zn(Cu) or Et₂Zn | Hydroxyl-directed | High diastereoselectivity (syn to OH) |

| Rhodium-Catalyzed | Diazoacetate, Rh₂(L*)₄ | Chiral Ligand | High enantioselectivity (up to 98% ee) |

| MIRC Reaction | α,β-Unsaturated ester, Bromomalonate | Chiral Organocatalyst | High diastereo- and enantioselectivity |

Data compiled from representative studies on cyclopropanation.

Kinetic Resolution and Dynamic Kinetic Resolution Approaches

The synthesis of enantiomerically pure chiral amino alcohols, such as this compound, is of significant interest in pharmaceutical development. Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR) are powerful enzymatic and chemoenzymatic strategies to resolve racemic mixtures of such compounds.

Kinetic resolution differentiates two enantiomers in a racemic mixture by their different reaction rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org A significant drawback of traditional KR is its theoretical maximum yield of 50% for a single enantiomer, although high enantiomeric excess (ee) can be achieved. rsc.org Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. wikipedia.orgrsc.org For instance, lipases from Pseudomonas cepacia (PSL-C) have been effectively used to resolve secondary alcohols, generating the (R)-enantiomer with excellent enantiomeric excess. wikipedia.org

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of KR by coupling the enantioselective resolution step with an in situ racemization of the starting material. rsc.org This process can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. DKR processes often combine a biocatalyst for the resolution step with a chemical catalyst (e.g., a metal complex) for the racemization. nih.gov For example, the Noyori asymmetric hydrogenation, which uses a chiral Ru(II)-BINAP catalyst, is a classic example of DKR in the reduction of ketones. wikipedia.orgprinceton.edu The racemization of the starting ketone is rapid, allowing the chiral catalyst to preferentially hydrogenate one enantiomer, leading to high yields of a single enantiomeric alcohol. wikipedia.orgprinceton.edu

In the context of synthesizing chiral β-amino alcohols, chemoenzymatic DKR has been successfully applied. These systems often use a lipase (B570770) for the enantioselective acylation and a ruthenium catalyst, such as Shvo's catalyst, to promote the racemization of the starting alcohol through a reversible oxidation-reduction cycle. nih.gov This synergistic approach has been used to synthesize a variety of chiral acetates from racemic alcohols in excellent yields and enantioselectivities. nih.gov

The effectiveness of these resolution techniques is highly dependent on the choice of enzyme, solvent, acylating agent, and reaction conditions. The selectivity of a kinetic resolution is often expressed by the selectivity factor (s or E value). A high s-factor is crucial for achieving high enantiomeric excess at a reasonable conversion.

| Substrate Type | Enzyme/Catalyst | Acyl Donor | Key Finding | Selectivity Factor (s/E) |

|---|---|---|---|---|

| Racemic 1-phenylethanol | Lipase B from Candida antarctica (CALB) | Vinyl acetate (B1210297) | Achieved >99% ee for the unreacted alcohol at 55% conversion. wikipedia.org | >200 mdpi.com |

| Racemic acyloins | Lipase from Pseudomonas cepacia (PSL) | Vinyl acetate | DKR yielded product in 75% yield and 97% ee. wikipedia.org | N/A (DKR) |

| Racemic 2-methylpiperidine | (R)-2-phenoxypropanoic acid active ester | N/A (Acylating Agent) | Predominant formation of (R,R)-amide with 93.7% de. nih.gov | 73 nih.gov |

| Atropoisomeric 2‑(quinolin-8-yl)benzylalcohols | CalB lipase / Shvo's catalyst | Isopropenyl acetate | DKR yielded chiral acetate in 97% yield and 98% ee. nih.gov | >100 nih.gov |

Novel Reagents and Precursors in Amino Alcohol Synthesis

The cyclopropyl group is a key structural feature of this compound. The synthesis of this three-membered ring often employs cyclopropanation reactions, with methods utilizing organozinc carbenoids being particularly prominent. The Simmons-Smith reaction is a classic example, involving an organozinc carbenoid that reacts with an alkene to form a cyclopropane stereospecifically. wikipedia.orgucalgary.ca

Modern synthetic chemistry has seen the development of more refined and functionalized organozinc reagents that offer greater control and broader substrate scope. acs.org These reagents, often represented as RXZnCH₂Y, can be tuned by altering the RX group on the zinc atom to regulate reactivity and selectivity. acs.org This approach allows for the efficient cyclopropanation of a wide range of olefins, including unfunctionalized ones. acs.org

The synthesis of aminocyclopropyl compounds, which are valuable building blocks for biologically active molecules, can be achieved using these advanced methodologies. ucl.ac.uk Research has focused on generating functionalized "amidoorganozinc" carbenoids from precursors like N,N-diethoxymethyloxazolidinone derivatives. ucl.ac.uk These carbenoids can then react with alkenes to produce highly functionalized N-cyclopropyl compounds. The development of enantiopure organozinc carbenoid precursors has further enabled the synthesis of novel, enantiomerically pure aminocyclopropyl structures. ucl.ac.uk

Modifications to the original Simmons-Smith protocol have expanded its utility:

Furukawa Modification: This involves using diethylzinc (B1219324) (Et₂Zn) instead of the traditional zinc-copper couple, which often increases reactivity and is particularly useful for less reactive olefins like vinyl ethers. wikipedia.org

Shi Modification: This method uses a more nucleophilic zinc carbenoid formed from diethylzinc, trifluoroacetic acid, and diiodomethane, allowing for the cyclopropanation of electron-deficient alkenes. wikipedia.org

These organozinc-mediated cyclopropanation strategies are crucial for constructing the N-cyclopropyl motif found in the target amino alcohol and its structural analogues. ucl.ac.uk

Process Development and Sustainable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the manufacturing of pharmaceuticals, including chiral amino alcohols. nih.govwhiterose.ac.uk Continuous flow systems offer numerous advantages, such as enhanced safety due to smaller reaction volumes, improved heat and mass transfer, greater reproducibility, and the potential for process intensification and automation. nih.govwhiterose.ac.uk

For the synthesis of chiral amino alcohols, continuous flow reactors have been successfully coupled with biocatalysis. nih.gov For example, cascading microreactor systems have been designed for the multi-step enzymatic synthesis of chiral amino-alcohols from simple, achiral starting materials. nih.gov By compartmentalizing sequential reactions, these systems can overcome issues like substrate inhibition and allow for the optimization of individual reaction steps, leading to significantly reduced reaction times and increased volumetric productivity. nih.gov In one study, a coupled transketolase- and transaminase-catalyzed reaction was optimized in a continuous-flow system to achieve full conversion to the desired chiral amino-alcohol product in just two hours. nih.gov

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk with large volumes of hazardous reagents/exothermic reactions. | Enhanced safety due to small reactor volumes and superior heat dissipation. whiterose.ac.uk |

| Productivity | Limited by vessel size and downtime between batches. | Higher throughput and potential for 24/7 operation; increased volumetric activity. nih.gov |

| Process Control | Difficult to precisely control temperature and mixing. | Excellent control over reaction parameters (temperature, pressure, residence time). whiterose.ac.uk |

| Scalability | Scaling up can be complex and non-linear ("scale-up issues"). | More straightforward scaling by running longer or using parallel reactors ("scale-out"). |

| Integration | Multi-step synthesis requires isolation and purification at each step. | Enables telescoping of multiple reaction steps, minimizing manual handling and waste. nih.gov |

A critical aspect of modern process development is ensuring environmental sustainability. Life Cycle Analysis (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from "cradle to grave". nih.govresearchgate.net For an Active Pharmaceutical Ingredient (API) like this compound, an LCA would assess the environmental burdens associated with each stage of its production. acsgcipr.orgepa.gov

The key stages of an API's life cycle with significant environmental impact include:

Primary Manufacturing: This encompasses the chemical synthesis of the API itself. It is often the most significant contributor to the environmental footprint, primarily due to high energy consumption, solvent use, and waste generation. acsgcipr.orgepa.gov Pharmaceutical production can have environmental impacts 20-25 times higher per kilogram than basic chemical production. epa.gov

Energy and Solvent Use: These are major "hot-spots" in API synthesis. The choice of solvents and the energy required for heating, cooling, and purification steps contribute significantly to metrics like Global Warming Potential (GWP) and fossil fuel consumption. epa.govworldscientific.com

By applying LCA, different synthetic routes to this compound can be compared quantitatively. For example, an LCA could evaluate a route employing continuous flow chemistry and biocatalysis against a more traditional batch synthesis. nih.gov The analysis would consider factors like process mass intensity (PMI), energy efficiency, and the toxicity of reagents and solvents. Such studies help identify the most environmentally benign and sustainable manufacturing process, guiding chemists and engineers to make informed decisions that align with the principles of green chemistry. nih.govworldscientific.com

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Cyclopropylamino 2 Methylpropan 1 Ol

Mechanistic Pathways of C–N and C–O Bond Transformations

The presence of both an amine and a primary alcohol functional group makes the C–N and C–O bonds in 2-(cyclopropylamino)-2-methylpropan-1-ol key sites for synthetic transformations. Transition metal-catalyzed reactions are powerful tools for forging new bonds at these positions.

Transition metals such as palladium, rhodium, copper, and nickel are known to catalyze cross-coupling reactions that can functionalize amines and alcohols. illinois.edunih.govepa.gov For this compound, a generalized catalytic cycle for a C–N or C–O arylation (Buchwald-Hartwig or similar coupling) would likely proceed through several key steps.

A plausible catalytic cycle, for instance using a Palladium(0) catalyst, is initiated by the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) complex, forming a Pd(II)-aryl intermediate. Subsequently, the amino alcohol coordinates to this palladium complex. Deprotonation by a base generates a more nucleophilic palladium-amido or palladium-alkoxide species. The next crucial step is reductive elimination , where the new C–N or C–O bond is formed, yielding the arylated product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The choice of ligand on the metal center is critical in facilitating these steps, particularly the reductive elimination which can be sterically demanding.

| Catalytic Cycle Step | Description | Key Species |

| Oxidative Addition | The active metal catalyst (e.g., Pd(0)) inserts into the aryl-halide bond. | LnPd(0), Ar-X, LnPd(Ar)(X) |

| Ligand Exchange/Coordination | The amino alcohol displaces a ligand and coordinates to the metal center. | LnPd(Ar)(X), R-NH2/R-OH |

| Deprotonation | A base removes a proton from the coordinated amine or alcohol. | Pd-complex, Base |

| Reductive Elimination | The new C–N or C–O bond is formed, releasing the product. | L(n-2)Pd(Ar)(NR2/OR) |

| Catalyst Regeneration | The Pd(0) catalyst is reformed to begin a new cycle. | LnPd(0) |

This table outlines a generalized pathway for transition metal-catalyzed C–N or C–O bond formation.

Within the catalytic cycle, several transient species dictate the reaction's course and efficiency. Reaction intermediates are relatively stable species that exist in energy minima between reaction steps. In the context of the aforementioned catalytic cycle, key intermediates would include the initial Pd(II)-aryl complex, the coordinated amino alcohol complex, and the crucial palladium-amido or palladium-alkoxide species formed after deprotonation. nih.gov These intermediates are, in principle, observable, though often short-lived.

Cyclopropyl (B3062369) Ring Transformations and Rearrangements

The three-membered cyclopropyl ring is characterized by significant ring strain (approximately 28 kcal/mol), making it susceptible to ring-opening reactions that are not observed in larger, more stable cycloalkanes. nih.gov

The high strain energy of the cyclopropane (B1198618) ring provides a strong thermodynamic driving force for reactions that involve its cleavage. illinois.edutue.nl Several mechanistic pathways can be envisioned for the ring-opening of the cyclopropyl group in this compound.

Acid-Catalyzed Ring Opening : In the presence of a strong acid, the nitrogen atom can be protonated. This may facilitate the cleavage of a distal C-C bond of the cyclopropane ring, leading to the formation of a secondary carbocation. nih.gov This carbocationic intermediate can then be trapped by nucleophiles present in the reaction medium, leading to a variety of functionalized acyclic products.

Transition Metal-Mediated Opening : Low-valent transition metals, such as Rh(I) or Pd(0), can induce ring-opening. nih.govnih.gov The process typically begins with coordination of the metal to the cyclopropyl group, followed by oxidative addition into one of the strained C-C bonds. This forms a four-membered metallacycle (a metallacyclobutane), which can then undergo further reactions, such as insertion of other molecules or reductive elimination, to yield a range of linear or cyclic products. nih.gov

Radical-Mediated Ring Opening : The generation of a radical adjacent to the cyclopropyl ring can trigger a very rapid ring-opening reaction to form a more stable homoallylic radical. This is a common strategy in radical chemistry to generate carbon-centered radicals at a defined distance from the initial radical site. nih.gov

| Ring-Opening Method | Initiator/Catalyst | Key Intermediate | Potential Product Type |

| Acid-Catalyzed | Strong Acid (e.g., HBF4) | Dicationic species/Carbocation | Acyclic amino alcohol with new functional group |

| Transition Metal-Mediated | Rh(I), Pd(0) | Metallacyclobutane | Linear or larger cyclic structures |

| Radical-Mediated | Radical Initiator | Homoallylic radical | Acyclic radical adducts |

This table summarizes potential methods for the ring-opening of the cyclopropyl moiety.

Beyond ring-opening, the cyclopropyl ring itself can be functionalized. The C-H bonds on a cyclopropane ring have increased s-character compared to those in alkanes, which influences their reactivity. Transition metal-catalyzed C–H activation is a powerful modern strategy for introducing new functional groups. Catalysts based on palladium, rhodium, or iridium could potentially mediate the direct coupling of the cyclopropyl C-H bonds with various partners.

Alternatively, the cyclopropyl group can be installed or functionalized via cross-coupling reactions. digitellinc.comresearchgate.net While this would typically involve a precursor molecule, it highlights a general strategy for creating substituted cyclopropyl rings. For example, methodologies utilizing cyclopropyl organometallic reagents (e.g., from cyclopropyl halides) in Suzuki or Negishi couplings are well-established for forming C-C bonds to the cyclopropane ring. organic-chemistry.org

Intramolecular Reactivity and Cyclization Pathways

The juxtaposition of the secondary amine and the primary alcohol in this compound makes it an ideal precursor for intramolecular cyclization to form five-membered heterocycles. Specifically, the formation of an oxazolidine (B1195125) ring is a highly probable reaction pathway.

This transformation can be catalyzed by acids or achieved by condensation with an aldehyde or ketone. A common pathway involves the reaction with a carbonyl compound (e.g., formaldehyde) to form a hemiaminal intermediate, which then undergoes acid-catalyzed dehydration and subsequent cyclization. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon, and the hydroxyl group is ultimately eliminated as water to form the stable 3-cyclopropyl-4,4-dimethyl-1,3-oxazolidine ring. organic-chemistry.orgnih.gov Such cyclizations are often reversible and are driven by the removal of water from the reaction system. This type of reaction is a cornerstone in the synthesis of N,O-heterocycles from amino alcohol precursors. researchgate.netorganic-chemistry.org

Structure-Reactivity Relationships and Predictive Models

The reactivity of this compound is intricately linked to its molecular architecture. The spatial arrangement and electronic properties of its constituent functional groups—the cyclopropyl ring, the secondary amine, the hydroxyl group, and the quaternary carbon center—dictate its chemical behavior. Understanding these relationships is crucial for predicting its interaction in various chemical transformations.

The presence of both an amino group (-NH2) and a hydroxyl group (-OH) characterizes this compound as an amino alcohol. scbt.com These bifunctional molecules are valuable intermediates in organic synthesis, allowing for a diverse range of chemical reactions. scbt.com The specific reactivity is influenced by the interplay of the electronic and steric effects of each component of the molecule.

Influence of Functional Groups on Reactivity

The reactivity profile of this compound can be analyzed by considering the contribution of its key structural features:

Cyclopropyl Group: This strained three-membered ring is a significant contributor to the molecule's electronic properties. The high degree of s-character in the C-C bonds of the cyclopropyl ring imparts properties that are similar to those of a double bond, including the ability to stabilize adjacent carbocations. This electronic feature can influence the reactivity of the neighboring amino group.

Amino Group: The secondary amine is a nucleophilic and basic center. Its reactivity is modulated by the electronic effects of the attached cyclopropyl and tertiary alkyl groups. The nitrogen's lone pair of electrons can participate in nucleophilic attack and protonation reactions.

Hydroxyl Group: The primary alcohol is a versatile functional group that can act as a nucleophile, a proton donor, or be converted into a good leaving group. Its reactivity is influenced by the steric hindrance imposed by the adjacent quaternary carbon.

Quaternary Carbon Center: The presence of a quaternary carbon atom alpha to the hydroxyl group and beta to the amino group introduces significant steric hindrance. This can impact the rate and feasibility of reactions at these adjacent functional groups, favoring pathways that are less sensitive to steric bulk.

A hypothetical analysis of how modifications to these groups could influence reactivity is presented in the table below.

Table 1: Predicted Effects of Structural Modifications on the Reactivity of this compound Analogs

| Structural Modification | Predicted Effect on Nucleophilicity of Nitrogen | Predicted Effect on Acidity of Hydroxyl Group | Rationale |

|---|---|---|---|

| Replacement of Cyclopropyl with Isopropyl | Decrease | Minimal Change | The isopropyl group is less electron-donating than the cyclopropyl group, thus reducing the electron density on the nitrogen. |

| Replacement of Methyl Groups with Ethyl Groups | Minimal Change | Minimal Change | Increased steric hindrance may slow reaction rates, but electronic effects are similar. |

Predictive Models in Reactivity Analysis

While specific predictive models for this compound are not extensively documented in publicly available literature, general computational chemistry approaches are instrumental in forecasting the reactivity of such molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are statistical models that relate the chemical structure of a molecule to its reactivity or biological activity. For a molecule like this compound, a QSAR study would involve synthesizing a series of analogs and measuring their reactivity in a specific reaction. Various molecular descriptors would then be calculated for each analog, and a mathematical model would be developed to correlate these descriptors with the observed reactivity.

Table 2: Examples of Molecular Descriptors for QSAR Modeling of this compound Analogs

| Descriptor Class | Specific Descriptor Example | Potential Influence on Reactivity |

|---|---|---|

| Electronic | Mulliken Population Analysis of Nitrogen Atom | Correlates with the nucleophilicity and basicity of the amino group. |

| Steric | Molar Refractivity | Reflects the volume and polarizability of the molecule, which can impact receptor binding or solvent interactions. |

Quantum Mechanical Models:

Computational methods based on quantum mechanics, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reactivity of molecules. nih.govmdpi.com These models can be used to calculate properties such as:

Electron Density Distribution: To identify nucleophilic and electrophilic sites within the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity in pericyclic and other reactions.

Reaction Pathway Modeling: To calculate the activation energies of potential reaction pathways and predict the most likely products.

For instance, DFT calculations could be employed to model the protonation of the amino group or the dehydration of the alcohol, providing a theoretical basis for understanding the compound's behavior in acidic conditions.

In the absence of extensive experimental data, these predictive models serve as powerful tools for generating hypotheses about the reactivity of this compound and for guiding the design of new chemical entities with desired properties.

Advanced Spectroscopic and Analytical Characterization of 2 Cyclopropylamino 2 Methylpropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of 2-(cyclopropylamino)-2-methylpropan-1-ol. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined.

High-field ¹H NMR spectroscopy of this compound would be expected to provide detailed information about the proton environments within the molecule. While specific experimental data for this compound is not widely available in published literature, a predicted ¹H NMR spectrum can be inferred based on the analysis of structurally similar compounds, such as 2-methylpropan-1-ol. docbrown.infodocbrown.info

The key proton signals can be assigned as follows: the two methyl groups attached to the quaternary carbon are equivalent and would likely appear as a singlet. The methylene (B1212753) protons of the propanol (B110389) backbone would also produce a distinct signal, potentially a singlet or a doublet if coupled to the hydroxyl proton. The protons of the cyclopropyl (B3062369) group would exhibit complex splitting patterns, typically appearing as multiplets in the upfield region of the spectrum. The methine proton of the cyclopropyl group would also present as a multiplet. The amine and hydroxyl protons would appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.

Similarly, the ¹³C NMR spectrum would provide insights into the carbon framework. Based on data from related structures, the chemical shifts can be predicted. docbrown.info The quaternary carbon atom bonded to the nitrogen and two methyl groups would have a characteristic chemical shift. The two methyl carbons would be equivalent and show a single resonance. The methylene carbon of the propanol moiety and the carbons of the cyclopropyl ring would also have distinct chemical shifts.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl (2 x CH₃) | 1.0 - 1.3 | Singlet |

| Methylene (CH₂) | 3.2 - 3.5 | Singlet/Doublet |

| Cyclopropyl (CH₂) | 0.3 - 0.7 | Multiplet |

| Cyclopropyl (CH) | 2.0 - 2.4 | Multiplet |

| Amine (NH) | Variable | Broad Singlet |

| Hydroxyl (OH) | Variable | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Methyl (2 x C H₃) | 20 - 30 |

| Quaternary C | 50 - 60 |

| Methylene (C H₂) | 65 - 75 |

| Cyclopropyl (C H₂) | 5 - 15 |

| Cyclopropyl (C H) | 25 - 35 |

To further confirm the structural assignments and elucidate the connectivity between protons and carbons, multidimensional NMR techniques such as COSY, HSQC, and HMBC would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the methine and methylene protons of the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR technique correlates directly bonded proton and carbon atoms. columbia.eduhmdb.ca It would definitively link the proton signals of the methyl, methylene, and cyclopropyl groups to their corresponding carbon signals. columbia.eduhmdb.ca

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The theoretical monoisotopic mass of this compound (C₇H₁₅NO) is 129.11536 g/mol . uni.lu HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, confirming the molecular formula.

Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Adduct | Predicted m/z |

| [M+H]⁺ | 130.12265 |

| [M+Na]⁺ | 152.10459 |

| [M+K]⁺ | 168.07853 |

| [M+NH₄]⁺ | 147.14919 |

Data sourced from predicted values for the hydrochloride salt. uni.lu

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate product ions. The resulting fragmentation pattern provides valuable information about the structure of the molecule. For this compound, fragmentation would likely occur via several characteristic pathways for amines and alcohols. libretexts.org

Alpha-cleavage is a common fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This could result in the loss of a methyl group or the entire cyclopropyl group. Cleavage of the bond between the quaternary carbon and the methylene group is also a probable fragmentation route. The loss of small neutral molecules such as water from the molecular ion is also a possibility for alcohols. libretexts.org

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment Structure/Loss |

| 114 | [M-CH₃]⁺ |

| 112 | [M-H₂O+H]⁺ |

| 88 | [M-C₃H₅]⁺ (Loss of cyclopropyl) |

| 72 | [C₄H₁₀N]⁺ |

| 58 | [C₃H₈N]⁺ |

Chromatographic Separation and Purity Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation of this compound from any impurities and for the determination of its purity. A reversed-phase HPLC method would likely be suitable for this purpose. sielc.com

Advanced Liquid Chromatography (HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for assessing the purity and quantifying this compound. These techniques separate components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). sigmaaldrich.com For a polar compound like this compound, reversed-phase HPLC is a common and effective approach.

UHPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times, which are achieved by using columns with smaller particle sizes (typically sub-2 µm). sigmaaldrich.com The analysis of this compound would typically involve a C18 stationary phase, which is versatile and widely used. The mobile phase would likely consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) to ensure the effective elution of the compound. Detection is often achieved using a UV detector, although mass spectrometry (LC-MS) can be coupled for more definitive identification and purity assessment. nih.gov

Table 1: Illustrative HPLC/UHPLC Method Parameters for Analysis

| Parameter | HPLC Condition | UHPLC Condition |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% to 95% B over 15 min | 5% to 95% B over 3 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Injection Volume | 10 µL | 2 µL |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a stereocenter, it exists as a pair of enantiomers. Enantiomers are non-superimposable mirror images that can exhibit different pharmacological activities. sigmaaldrich.comvt.edu Therefore, it is crucial to separate and quantify them to determine the enantiomeric purity of a sample. Chiral chromatography is the primary method for this purpose. sigmaaldrich.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. vt.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds, including amino alcohols. nih.gov The separation can be performed in normal-phase, reversed-phase, or polar organic modes. For preparative applications, the polar organic mode can be particularly useful as it allows for higher sample solubility. sigmaaldrich.com The resolution (Rs) between the two enantiomer peaks is a critical measure of the separation's effectiveness.

Table 2: Representative Chiral Chromatography Parameters

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative) |

| Mobile Phase | Heptane/Isopropanol with an additive (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Outcome | Baseline separation of the two enantiomers (Rs > 1.5) |

Preparative Chromatography for Compound Isolation

The goal of preparative chromatography is to isolate and purify larger quantities of a target compound, as opposed to the analytical goal of simply identifying and quantifying it. springernature.comrssl.com This technique is essential for obtaining pure this compound for further studies or as a reference standard. The principles are similar to analytical HPLC, but it involves larger columns, higher flow rates, and significantly larger sample loads. rssl.com

The process typically begins with developing an optimized analytical method that provides good resolution between the target compound and any impurities. This method is then scaled up for preparative work. A key challenge in preparative chromatography is "column overload," where the high concentration of the sample broadens the chromatographic peaks. rssl.com This effect is managed to maximize throughput while maintaining the necessary purity of the collected fractions. After isolation, further analytical testing, such as LC-MS or NMR, is performed to confirm the purity and identity of the isolated compound. rssl.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mdpi.com These techniques are complementary and rely on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes. sapub.orgmdpi.com An FTIR or Raman spectrum serves as a unique molecular "fingerprint." mdpi.com

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (Medium) |

| C-H (Cyclopropyl) | Stretching | ~3100 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-O (Alcohol) | Stretching | 1050 - 1260 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method can unambiguously establish the molecule's absolute configuration, which is crucial for chiral compounds. nih.gov The process begins with growing a high-quality single crystal of the compound, which can often be the most challenging step. nih.gov

Table 4: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. |

| Atomic Coordinates | The x, y, z position of each atom in the unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

| Absolute Configuration | The absolute stereochemistry (R or S) at the chiral center. |

Computational Chemistry and Theoretical Studies of 2 Cyclopropylamino 2 Methylpropan 1 Ol

Electronic Structure and Molecular Conformation Analysis

Theoretical investigations into the electronic structure and conformational landscape of 2-(cyclopropylamino)-2-methylpropan-1-ol are foundational to understanding its reactivity and interactions. These studies typically employ sophisticated computational methods to model the molecule's behavior at an atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT calculations would be instrumental in determining key electronic properties. These calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential map. The energy gap between the HOMO and LUMO is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT methods are employed to calculate various quantum chemical descriptors that can be correlated with the molecule's activity. While specific studies on this compound are not widely available in public literature, the general approach would involve geometry optimization to find the lowest energy structure, followed by frequency calculations to ensure it is a true minimum on the potential energy surface.

Conformational Landscape Exploration

The presence of flexible single bonds in this compound allows for multiple spatial arrangements of its atoms, known as conformations. Understanding the conformational landscape is crucial as the biological activity of a molecule is often tied to a specific conformation. Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them.

Studies on similar cyclopropylamine (B47189) derivatives have shown that the orientation of the cyclopropyl (B3062369) group relative to the rest of the molecule can significantly influence its properties. For this compound, the key dihedral angles to consider would be those around the C-N and C-C bonds of the propanol (B110389) backbone. A systematic conformational search or molecular dynamics simulations could reveal the preferred conformations in different environments, such as in the gas phase or in a solvent.

Reaction Mechanism Modeling and Energy Profile Calculations

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. By modeling the reactants, transition states, and products, it is possible to calculate the activation energies and reaction enthalpies, providing a detailed energy profile of the reaction. This information is invaluable for understanding reaction kinetics and for optimizing reaction conditions. For instance, modeling the N-alkylation of 2-amino-2-methylpropan-1-ol with a cyclopropylating agent could reveal the most likely mechanistic pathway.

Spectroscopic Parameter Prediction and Experimental Validation

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Predicted vibrational frequencies from IR spectra can be compared with experimental spectra to confirm the presence of specific functional groups and to aid in the assignment of experimental bands. nih.gov Similarly, calculated NMR chemical shifts for ¹H and ¹³C atoms can be correlated with experimental data to confirm the molecular structure. nih.gov Discrepancies between predicted and experimental spectra can point to environmental effects, such as solvent interactions or intermolecular hydrogen bonding, that are not fully captured by the computational model.

Quantitative Structure-Property Relationships (QSPR) for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) models aim to establish a mathematical relationship between the structural features of a molecule and its physical, chemical, or biological properties. For this compound, a QSPR study could be developed to predict its reactivity based on a set of calculated molecular descriptors. These descriptors could include electronic parameters (e.g., HOMO-LUMO gap, partial charges), steric parameters (e.g., molecular volume, surface area), and topological indices. Once a statistically significant QSPR model is established for a series of related compounds, it can be used to predict the reactivity of new, untested molecules, thereby accelerating the discovery and design of new chemical entities.

Molecular Docking and Interaction Studies with Model Chemical Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in the context of drug discovery to predict the binding of a ligand to a protein receptor, it can also be used to study the interactions of this compound with other small molecules or model chemical systems. For example, docking studies could be used to investigate its potential to form hydrogen bonds with other molecules, which could be relevant to its solubility and transport properties. These studies provide insights into the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the molecular recognition process.

Limited Data Available on Specific Applications of this compound in Advanced Synthesis and Materials Science

Initial research indicates a significant lack of in-depth, publicly available scientific literature detailing the specific applications of the chemical compound this compound in the advanced fields of asymmetric synthesis, ligand design, and materials science. While the structural motifs present in the molecule, such as the chiral center and the cyclopropylamine group, suggest potential utility as a chiral building block, concrete examples and dedicated studies outlining its use in these highly specialized areas are not readily found in prominent chemical databases and peer-reviewed journals.

The following sections provide a general overview of the potential roles this compound could play based on the functionalities it possesses. It is important to note that this analysis is based on established principles of organic chemistry and the known applications of similar structures, rather than on specific documented research involving this compound itself.

Q & A

Basic Research Question

- ¹H NMR : The cyclopropyl group exhibits characteristic splitting patterns (δ 0.5–1.5 ppm) due to ring strain, while the hydroxyl proton appears as a broad singlet (~δ 2.5 ppm). Adjacent methyl groups resonate as singlets (δ 1.2–1.4 ppm) .

- IR : A broad O–H stretch (~3350 cm⁻¹) and N–H bending (~1600 cm⁻¹) confirm amino alcohol functionality. The absence of C=O stretches rules out amide by-products .

- MS : Molecular ion peak at m/z 145 [M+H]⁺, with fragmentation patterns showing loss of H₂O (m/z 127) and cyclopropane ring cleavage (m/z 58) .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures, especially when analyzing enantiomeric impurities .

What computational modeling approaches are suitable for predicting the biological activity of this compound?

Advanced Research Question

- Docking Studies : Target enzymes like monoamine oxidases (MAOs) or GABA receptors using AutoDock Vina. The cyclopropyl group’s rigidity may enhance binding affinity via hydrophobic interactions .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity using descriptors like logP and polar surface area. Data from PubChem (CID: [refer to ]) can validate predictions .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify conformational changes affecting potency .

How do stereochemical variations (e.g., enantiomers) of this compound impact its physicochemical and biological properties?

Advanced Research Question

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers. Retention times differ by 2–3 minutes .

- Bioactivity : (R)-Enantiomers may exhibit higher affinity for serotonin receptors compared to (S)-forms, as seen in analogous amino alcohols .

- Stability : Enantiomeric interconversion can occur under acidic conditions (pH < 3), necessitating pH-controlled storage .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in IC₅₀ values (e.g., MAO-A inhibition ranging from 10–50 μM) may arise from:

- Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO) alter enzyme kinetics. Standardize protocols per OECD guidelines .

- Purity : Trace impurities (e.g., unreacted cyclopropylamine) can skew results. Validate purity via HPLC (>98%) and elemental analysis .

- Cell Line Differences : Use isogenic cell models to minimize variability in receptor expression levels .

What are the best practices for designing stability studies of this compound under varying storage conditions?

Q. Methodological Answer

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation pathways .

- Analytical Tools : Monitor decomposition via UPLC-MS. Major degradation products include cyclopropane ring-opened aldehydes and oxidized amines .

- Storage Recommendations : Stable for 24 months at −20°C in amber vials with desiccants. Avoid aqueous solutions (pH > 8) to prevent hydrolysis .

How can researchers validate the environmental safety of this compound during disposal?

Advanced Research Question

- Ecotoxicity Assays : Test acute toxicity in Daphnia magna (48-hr LC₅₀) and algae growth inhibition. Data from analogous compounds (e.g., procyazine in ) suggest moderate ecotoxicity .

- Biodegradation : Use OECD 301F respirometry to measure mineralization rates. Cyclopropyl groups exhibit slow biodegradation, requiring advanced oxidation (e.g., Fenton’s reagent) for remediation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.